

N6,N6-Dimethyl-xylo-adenosine chemical properties

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B15584445

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N6,N6-Dimethyl-xylo-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **N6,N6-Dimethyl-xylo-adenosine**, an analog of the endogenous nucleoside adenosine. Due to the limited availability of data for this specific xylofuranosyl isomer, information from related compounds, particularly N6,N6-dimethyladenosine (the ribofuranosyl isomer), is included for comparative purposes where relevant. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Core Chemical Properties

N6,N6-Dimethyl-xylo-adenosine is a modified nucleoside characterized by a dimethylated amine at the N6 position of the adenine base and a xylose sugar moiety. These modifications influence its chemical characteristics and biological activity.



Property	Value	Source
Molecular Formula	C12H17N5O4	[1][2]
Molecular Weight	295.29 g/mol	[2]
CAS Number	669055-52-1	[1]
Appearance	Solid (predicted)	
Purity	≥95.0%	[1][2]

Note: Experimental data on properties such as melting point, boiling point, and specific solubility values for **N6,N6-Dimethyl-xylo-adenosine** are not readily available in the public domain. The data for the related compound N6,N6-dimethyladenine shows a melting point of 259-262 °C[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N6,N6-Dimethyl-xylo-adenosine** are not widely published. However, general methodologies for the synthesis of N6-substituted adenosine analogs and analytical techniques for similar compounds can be adapted.

General Synthesis of N6-Substituted Adenosine Analogs

A common approach for the synthesis of N6-substituted adenosines involves the regioselective alkylation of a protected adenosine derivative.

Workflow for Synthesis:



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Caption: Generalized workflow for the synthesis of N6-substituted adenosine analogs.

Methodology:

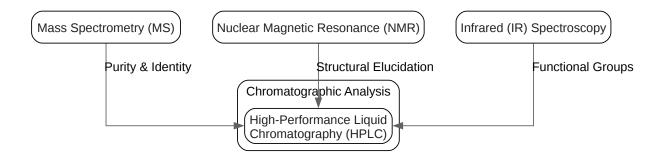


- Protection: The hydroxyl groups of the xylose moiety are protected, often using acetyl or other suitable protecting groups, to prevent side reactions.
- Activation: The N6 position of the adenine ring is made more susceptible to nucleophilic attack.
- Alkylation: The protected intermediate is reacted with dimethylamine under basic conditions to introduce the N6,N6-dimethyl group.
- Deprotection: The protecting groups on the xylose moiety are removed to yield the final product.
- Purification: The crude product is purified using techniques such as column chromatography
 or recrystallization to obtain N6,N6-Dimethyl-xylo-adenosine of high purity.

Analytical Characterization

The structural confirmation and purity assessment of **N6,N6-Dimethyl-xylo-adenosine** would typically involve a combination of spectroscopic and chromatographic methods.

Workflow for Analysis:



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Caption: Standard analytical workflow for the characterization of nucleoside analogs.

Methodologies:



- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation
 pattern, confirming the elemental composition. While specific data for the xylo- anomer is
 unavailable, mass spectrometry data for N6,N6-dimethyladenosine (the ribose anomer) is
 well-documented[4].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous structural elucidation of the molecule.
- High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the synthesized compound.

Biological Activity and Signaling Pathways

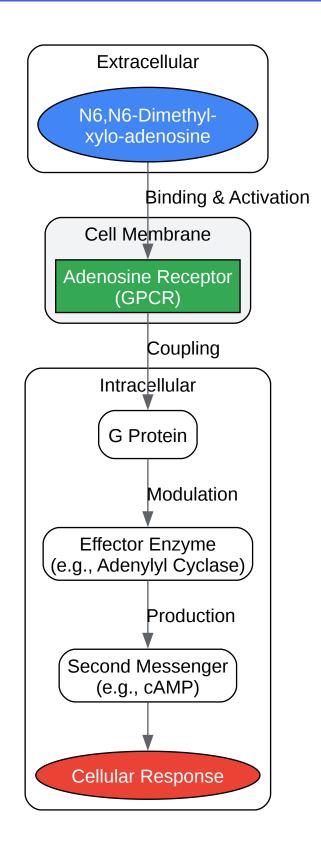
N6,N6-Dimethyl-xylo-adenosine is described as an adenosine analog and an adenosine receptor agonist[1]. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are widely expressed and involved in numerous physiological processes. There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The specific interactions of **N6,N6-Dimethyl-xylo-adenosine** with these receptor subtypes have not been fully characterized.

As an adenosine analog, it is postulated to exert its biological effects by modulating adenosine receptor-mediated signaling pathways. The activation of these receptors can lead to a variety of downstream cellular responses, including smooth muscle vasodilation and inhibition of cancer progression[5].

Putative Signaling Pathway of Adenosine Receptor Agonists

The following diagram illustrates the general signaling cascade initiated by the activation of adenosine receptors, which is the putative mechanism of action for **N6,N6-Dimethyl-xylo-adenosine**.





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Caption: Putative signaling pathway for **N6,N6-Dimethyl-xylo-adenosine** via adenosine receptors.

Pathway Description:

- Binding and Activation: **N6,N6-Dimethyl-xylo-adenosine**, acting as an agonist, binds to an adenosine receptor on the cell surface.
- G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular G protein.
- Effector Modulation: The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase.
- Second Messenger Production: The change in effector enzyme activity alters the intracellular concentration of second messengers, like cyclic AMP (cAMP).
- Cellular Response: The fluctuation in second messenger levels triggers a cascade of downstream signaling events, ultimately leading to a specific cellular response.

Conclusion

N6,N6-Dimethyl-xylo-adenosine is a modified nucleoside with potential for further investigation in various therapeutic areas. While specific experimental data for this compound is limited, its classification as an adenosine analog provides a strong rationale for exploring its interactions with adenosine receptors and its potential to modulate associated signaling pathways. This guide summarizes the currently available information and provides a framework for future research into the chemical and biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

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